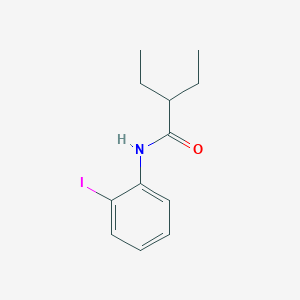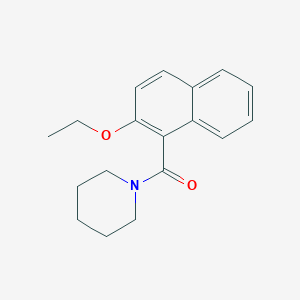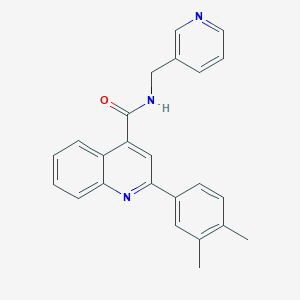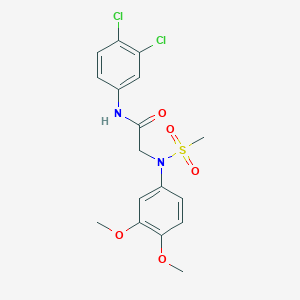![molecular formula C24H19ClO5 B4709107 7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one](/img/structure/B4709107.png)
7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one
Overview
Description
7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It is also known by the name of flavokawain B. This chemical compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one involves the modulation of various signaling pathways. The compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cell survival. Furthermore, it has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
The advantages of using 7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one in lab experiments include its potential therapeutic properties, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective properties. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research on 7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one. These include the development of novel analogs with improved solubility and bioavailability, the investigation of its potential as a therapeutic agent for various diseases, and the determination of its optimal dosage and administration route. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential as a combination therapy with other anticancer or anti-inflammatory agents.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound has been found to possess antitumor, anti-inflammatory, and neuroprotective properties. Its mechanism of action involves the modulation of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations that need to be addressed. There are several future directions for the research on this compound, which may lead to the development of novel therapies for various diseases.
Scientific Research Applications
7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been found to possess antitumor, anti-inflammatory, and neuroprotective properties. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to protect neurons from oxidative stress-induced damage.
properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO5/c1-27-21-10-8-15(12-23(21)28-2)19-11-16-7-9-18(13-22(16)30-24(19)26)29-14-17-5-3-4-6-20(17)25/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQGKIFNUHDGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4709041.png)
![(2R*,6S*)-4-(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B4709042.png)


![2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4709055.png)
![4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenol](/img/structure/B4709063.png)

![4-{1-[(3,5-dichlorophenyl)sulfonyl]prolyl}morpholine](/img/structure/B4709067.png)
![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4709069.png)

![6-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4709084.png)
![3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4709085.png)
![ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4709114.png)